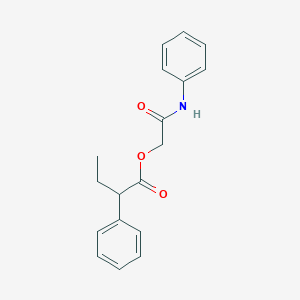

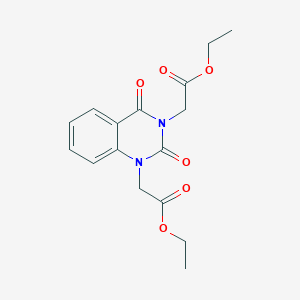

2-benzamido-N-(2-chlorobenzyl)oxazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-benzamido-N-(2-chlorobenzyl)oxazole-4-carboxamide” is a heterocyclic compound . It is related to a class of compounds that have been identified as potent and specific inhibitors of CK1δ . These compounds have shown to inhibit the proliferation of tumor cell lines in a dose and cell line specific manner .

Synthesis Analysis

While specific synthesis information for “this compound” was not found, oxazole derivatives in general have been synthesized using various strategies . The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has increased in recent years . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .Applications De Recherche Scientifique

Photooxygenation of Oxazoles for Macrolide Synthesis

Oxazoles, such as 2-benzamido-N-(2-chlorobenzyl)oxazole-4-carboxamide, serve as precursors for activated carboxylates through photooxygenation, facilitating the synthesis of macrolides including recifeiolide and curvularin. This application underscores the utility of oxazoles in complex organic synthesis, leveraging their reactivity towards singlet oxygen to form triamides, which further undergo selective nucleophilic attack, demonstrating their pivotal role in synthetic chemistry (Wasserman, Gambale, & Pulwer, 1981).

Gold-Catalyzed Oxidation Strategy

The compound exemplifies the core structure in studies exploring gold-catalyzed oxidation strategies for the efficient modular synthesis of oxazoles. This process involves a [3+2] annulation between a terminal alkyne and a carboxamide, facilitated by gold catalysis. The research highlights the role of bidentate ligands in tempering the reactivities of α-oxo gold carbenes, leading to the selective formation of oxazole rings. This method opens new opportunities for applying oxidative gold catalysis in the development of novel synthetic methods, underscoring the versatility of oxazoles in organic synthesis (Luo, Ji, Li, & Zhang, 2012).

Aqueous Media Synthesis of Benzazoles

The compound is central to research focused on the synthesis of benzazoles in aqueous media, demonstrating the feasibility of utilizing thioamidinium salts for the preparation of benzoxazoles, benzothiazoles, and benzimidazoles. This approach highlights the environmental benefits and efficiency of performing organic syntheses in water, presenting a green chemistry perspective to the synthesis of oxazole derivatives (Boeini & Hajibabaei Najafabadi, 2009).

Reactivity of Chlorine Atom in Oxazole Derivatives

Research into the reactivity of chlorine atoms in oxazole derivatives, such as this compound, has led to the development of new 2-aryl-5-chloro-1,3-oxazole-4-carboxamides. These studies investigate the reactivity towards N-, O-, and S-nucleophiles, contributing to our understanding of the chemical behavior of chlorinated oxazoles and their potential applications in synthetic chemistry (Kornienko, Pil'o, Prokopenko, & Brovarets, 2014).

Orientations Futures

While specific future directions for “2-benzamido-N-(2-chlorobenzyl)oxazole-4-carboxamide” were not found, there is a general interest in the synthesis of oxazole derivatives due to their pharmaceutical activities and therapeutic potential . The development of novel strategies for the synthesis of structurally diverse heterocyclic compounds is an active area of research .

Propriétés

IUPAC Name |

2-benzamido-N-[(2-chlorophenyl)methyl]-1,3-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN3O3/c19-14-9-5-4-8-13(14)10-20-17(24)15-11-25-18(21-15)22-16(23)12-6-2-1-3-7-12/h1-9,11H,10H2,(H,20,24)(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFVYHFZMPSMCOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC(=CO2)C(=O)NCC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-Chlorophenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B2537459.png)

![3-[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2537462.png)

![N-(4-bromophenyl)-2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2537469.png)

![ethyl 3-carbamoyl-2-(3-phenoxypropanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2537470.png)

![(2S)-2-(5-Oxaspiro[3.4]octan-6-yl)propanoic acid](/img/structure/B2537471.png)

![2-methyl-N-[2-(1-propylbenzimidazol-2-yl)ethyl]propanamide](/img/structure/B2537472.png)

![2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2537473.png)